molecular formula C26H17ClF3N5O4S B10823860 5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B10823860
M. Wt: 588.0 g/mol
InChI Key: CMYSAEAJENJTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Compound 21 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are not fully disclosed in the available literature.

Chemical Reactions Analysis

Compound 21 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced analogs.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Compound 21 has several scientific research applications:

Mechanism of Action

Compound 21 exerts its effects by inhibiting the 3C-like protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus, and its inhibition prevents the virus from replicating effectively. The compound binds to the active site of the protease, blocking its activity and thereby reducing viral replication .

Comparison with Similar Compounds

Compound 21 is compared with other similar compounds, such as Compound 19 (PMID: 33786375), which also targets the SARS-CoV-2 3C-like protease. While both compounds show antiviral activity, Compound 21 has been noted for its favorable solubility and low cytotoxicity, making it a more promising candidate for further development .

Similar Compounds

Properties

Molecular Formula

C26H17ClF3N5O4S

Molecular Weight

588.0 g/mol

IUPAC Name

5-[5-[3-chloro-5-[[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy]phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C26H17ClF3N5O4S/c1-34-11-20(23(36)33-25(34)38)15-7-19(24(37)35(10-15)17-3-2-4-31-9-17)14-5-16(27)8-18(6-14)39-12-21-22(26(28,29)30)32-13-40-21/h2-11,13H,12H2,1H3,(H,33,36,38)

InChI Key

CMYSAEAJENJTSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=CC(=C3)Cl)OCC4=C(N=CS4)C(F)(F)F)C5=CN=CC=C5

Origin of Product

United States

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